molecular formula C13H15N3OS B1397956 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine CAS No. 436152-07-7

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1397956
CAS No.: 436152-07-7
M. Wt: 261.34 g/mol
InChI Key: SSDOVEORQGFDOP-UHFFFAOYSA-N
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Description

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a thiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-morpholin-4-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-13-15-12(9-18-13)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDOVEORQGFDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-aminophenyl)-3-morpholinone as a Key Precursor

A closely related intermediate, 4-(4-aminophenyl)-3-morpholinone, is prepared by:

  • Reacting 2-anilinoethanol with chloroacetyl chloride in the presence of aqueous sodium hydroxide to yield 4-phenyl-3-morpholinone.
  • Nitration of 4-phenyl-3-morpholinone to form 4-(4-nitrophenyl)-3-morpholinone.
  • Catalytic hydrogenation of the nitro group to the corresponding amine in an aliphatic alcohol solvent, typically ethanol, using a hydrogenation catalyst.

This process is conducted under controlled pH (12 to 12.5) and temperature (35–45°C) conditions to optimize yield and purity. The product crystallizes upon cooling and is isolated by filtration and washing.

Step Reactants Conditions Product Yield/Notes
1 2-anilinoethanol + chloroacetyl chloride + NaOH 38–43°C, pH 12–12.5, aqueous ethanol/water 4-phenyl-3-morpholinone Controlled addition, good yield
2 4-phenyl-3-morpholinone + nitrating agent Typical nitration conditions 4-(4-nitrophenyl)-3-morpholinone Isolated by acetone extraction
3 4-(4-nitrophenyl)-3-morpholinone + H2 + catalyst Hydrogenation in ethanol 4-(4-aminophenyl)-3-morpholinone High purity, crystallized product

Construction of the 1,3-Thiazole Ring

The thiazole ring in 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine is typically synthesized through condensation reactions involving thiourea derivatives and α-haloketones or α-ketoesters.

Typical Synthetic Route for Thiazole Core

  • Reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine produces ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
  • Protective group strategies (e.g., tert-butoxycarbonyl) are employed to mask interfering amino groups.
  • Alkylation and further functional group manipulations (e.g., conversion to enaminones) are performed to introduce substituents and prepare for ring closure.
  • Pyrimidine ring formation or related heterocyclic ring closure is achieved through condensation with substituted phenylguanidines under microwave irradiation or conventional heating.

This approach is adaptable to various substituents and allows for the introduction of the morpholinylphenyl group at the appropriate stage.

Step Reactants Conditions Product/Intermediate Yield/Notes
1 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate Pyridine, room temp to reflux Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Moderate yield
2 Protection with tert-butoxycarbonyl group Standard Boc protection conditions Boc-protected thiazole intermediate Facilitates further reactions
3 Alkylation with cyanomethanide Controlled alkylation conditions tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate 72% yield reported
4 Conversion to enaminones Microwave heating, high temp Enaminone derivatives Low to moderate yield
5 Condensation with phenylguanidines Microwave irradiation Pyrimidine-thiazole fused heterocycles Improved yield and reduced time

Coupling of Morpholinylphenyl Group to Thiazol-2-amine

The final step involves linking the morpholinylphenyl moiety to the thiazol-2-amine core, generally by:

  • Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Direct condensation of the 4-(4-aminophenyl)-3-morpholinone intermediate with thiazole precursors or via amide bond formation.
  • Purification by crystallization or chromatographic methods to achieve high purity.

The exact method depends on the synthetic route chosen and the availability of intermediates.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes/Advantages
Morpholinylphenyl intermediate 2-anilinoethanol, chloroacetyl chloride, NaOH, ethanol High yield, scalable, well-documented
Nitration and hydrogenation Nitrating agent, H2, hydrogenation catalyst Efficient conversion to amine
Thiazole ring synthesis 1-methylthiourea, α-haloketones, Boc protection Versatile, allows functional group tuning
Enaminone formation and condensation Microwave irradiation, phenylguanidines Improved yields, reduced reaction times
Final coupling Cross-coupling or condensation methods Enables introduction of morpholinylphenyl group

Research Findings and Optimization Notes

  • The hydrogenation step for reducing nitro to amine is best performed in aliphatic alcohols such as ethanol to improve solubility and reaction rate.
  • Maintaining pH between 12 and 12.5 during chloroacetyl chloride addition prevents side reactions and promotes formation of morpholinone intermediates.
  • Microwave-assisted condensation reactions significantly reduce reaction times and improve yields in heterocyclic ring formation compared to conventional heating.
  • Protective group strategies (e.g., Boc) are critical to mask interfering amino functionalities during multi-step synthesis to avoid side reactions and improve product purity.
  • Crystallization from acetone/water mixtures is effective for isolating nitrated intermediates with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted phenyl-thiazole compounds.

Scientific Research Applications

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of diseases such as cancer and neurodegenerative disorders.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and surface-active agents.

Mechanism of Action

The mechanism of action of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine derivatives: Compounds with similar structures but different substituents on the thiazole or phenyl rings.

    Morpholine-containing compounds: Other compounds featuring the morpholine ring, such as morpholine-based enzyme inhibitors or pharmaceuticals.

Uniqueness

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Biological Activity

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a morpholine group and a phenyl moiety. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, particularly their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Compound Target Activity MIC (µg/mL)
4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amineDNA gyraseInhibitor32–42
2-Aryl-N-(4-morpholinophenyl)thiazol-4-aminesVarious bacteriaAntimicrobial24–26

The compound exhibits significant activity against pathogens such as Pseudomonas aeruginosa and Candida albicans, with MIC values comparable to established antibiotics like fluconazole .

Anticancer Activity

The anticancer potential of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine has been evaluated across several cancer cell lines. In vitro studies demonstrate that this compound inhibits cell proliferation in various human cancer models.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)0.19Antiproliferative
A549 (Lung)2.01Significant growth inhibition
HeLa (Cervical)0.27High cytotoxicity

In particular, studies indicate that the compound exhibits potent growth inhibitory effects on MCF-7 cells, suggesting its potential as an anticancer agent targeting breast cancer .

The biological activity of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as CDK9-mediated transcription in cancer cells .
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

Several case studies have illustrated the effectiveness of thiazole derivatives in preclinical models:

  • Alcohol Dependence Models : In animal studies, thiazole derivatives showed promise in reducing alcohol-seeking behavior in genetically predisposed rats, indicating potential applications in treating addiction .
  • In Vivo Efficacy : Compounds similar to 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine demonstrated significant efficacy in reducing tumor size in xenograft models of breast cancer .

Q & A

Basic: What are the standard synthetic routes for 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine?

Answer:
The compound is typically synthesized via a multi-step approach involving:

Thiazole ring formation : Condensation of thiourea with α-halo ketones or via Hantzsch thiazole synthesis.

Morpholine incorporation : Reaction of intermediates (e.g., 4-(4-chlorophenyl)-1,3-thiazol-2-amine) with morpholine under reflux in ethanol, often catalyzed by glacial acetic acid to facilitate nucleophilic substitution .

Purification : Crystallization from ethanol or DMF to obtain high-purity crystals for structural validation .

Key Considerations : Solvent choice (ethanol for reflux), reaction time (2–10 hours), and catalyst efficiency (acetic acid) significantly impact yield .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
X-ray crystallography is the gold standard:

Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to measure reflections .

Structure Solution : Employ SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) to solve the structure. The monoclinic space group P2₁ is common for similar derivatives .

Validation : Check for C–H···π interactions and torsional angles (e.g., thiazole ring inclination ≤15° relative to aryl groups) to confirm structural integrity .

Note : Absorption corrections (e.g., SADABS) are critical for high R values (R[F²] < 0.05) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

Purity Issues : Validate compound purity via HPLC or NMR before bioassays. Impurities from incomplete morpholine substitution (e.g., residual chlorophenyl groups) can skew results .

Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase inhibition assays) to minimize variability .

Structural Confirmation : Re-examine crystal structures (e.g., using SHELXL) to rule out polymorphic or solvate forms that alter activity .

Case Study : Discrepancies in CDK2 inhibition were traced to differences in protein purification methods .

Advanced: What computational strategies are used to optimize this compound’s bioactivity?

Answer:

3D-QSAR Modeling : Align derivatives in a pharmacophore model using steric/electrostatic fields to predict activity trends. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .

Molecular Docking : Simulate binding modes with targets like CDK2 (PDB: 8J6) to identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) .

ADMET Prediction : Use tools like SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks .

Validation : Synthesize top-scoring virtual hits and compare IC₅₀ values with predictions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Waste Management : Segregate organic waste (e.g., DMF solutions) and dispose via licensed toxic waste handlers to avoid environmental contamination .

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis to prevent dermal/oral exposure.

Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can structural modifications enhance this compound’s selectivity as a kinase inhibitor?

Answer:

Substitution Patterns : Introduce methyl groups on the thiazole ring to exploit hydrophobic pockets in CDK2 (e.g., 5-methyl derivatives show 3x selectivity over CDK1) .

Linker Optimization : Replace morpholine with piperazine to improve solubility while maintaining H-bonding capacity .

Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade target kinases selectively .

Validation : Perform kinome-wide profiling (e.g., using KINOMEscan) to assess selectivity .

Basic: What analytical techniques confirm the compound’s identity post-synthesis?

Answer:

NMR : Check for characteristic signals (e.g., morpholine protons at δ 3.7–3.8 ppm; thiazole C2-amine at δ 6.2 ppm) .

Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 301.1 for [M+H]⁺) and isotopic patterns .

Elemental Analysis : Match experimental C/H/N/S values to theoretical (e.g., C: 59.78%, H: 5.36%) .

Advanced: How do researchers address challenges in crystallizing this compound?

Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation. DMF often yields needle-shaped crystals suitable for X-ray analysis .

Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data and improve R factors .

Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths) during refinement to stabilize the model .

Basic: What are the known biological targets of this compound?

Answer:

Kinase Inhibition : Potent activity against CDK2 (IC₅₀ ~50 nM) and IKBKG, making it relevant in cancer and inflammation studies .

Antimicrobial Activity : Thiazole derivatives exhibit broad-spectrum effects against S. aureus (MIC ~8 µg/mL) via membrane disruption .

Screening Tip : Use fluorescence-based ATP competition assays for high-throughput kinase profiling .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

Core Modifications : Replace the thiazole ring with oxadiazole to improve metabolic stability (e.g., 937682-00-3 derivative) .

Substituent Effects : Fluorine at the phenyl para-position increases lipophilicity and blood-brain barrier penetration .

Bioisosteres : Substitute morpholine with thiomorpholine to enhance solubility without losing target affinity .

Validation : Compare pharmacokinetic profiles (e.g., AUC, t½) in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
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4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

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